4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione
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Overview
Description
4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a heterocyclic compound that belongs to the class of dithioloquinolines
Preparation Methods
The synthesis of 4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves the reaction of 4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thiones with appropriate acylating agents. One common method involves the use of oxalyl chloride followed by reactions with acetylenic dipolarophiles . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles such as amines or thiols.
Scientific Research Applications
4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of novel heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
4,4,8-trimethyl-5-(2-methylbutanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione can be compared with other similar compounds such as:
4,4-dimethyl-4,5-dihydro-1,2-dithiolo[3,4-c]quinoline-1-thione: This compound shares a similar core structure but lacks the additional acyl group.
8-ethoxy-4,5-dihydro-4,4-dimethyl-5H-2,3-dithiolo[5,4-c]-quinoline-1-thione: This compound has an ethoxy group instead of the acyl group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific acyl substitution, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H21NOS3 |
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Molecular Weight |
363.6 g/mol |
IUPAC Name |
2-methyl-1-(4,4,8-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)butan-1-one |
InChI |
InChI=1S/C18H21NOS3/c1-6-11(3)16(20)19-13-8-7-10(2)9-12(13)14-15(18(19,4)5)22-23-17(14)21/h7-9,11H,6H2,1-5H3 |
InChI Key |
RCIJUYPBNHUHMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)N1C2=C(C=C(C=C2)C)C3=C(C1(C)C)SSC3=S |
Origin of Product |
United States |
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